molecular formula C16H30O4 B12426326 Hexadecanedioic acid-d28

Hexadecanedioic acid-d28

Cat. No.: B12426326
M. Wt: 314.58 g/mol
InChI Key: QQHJDPROMQRDLA-SVYSPPAISA-N
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Description

Hexadecanedioic acid-d28 is a deuterium-labeled version of hexadecanedioic acid. This compound is a dicarboxylic acid with the molecular formula C16H2D28O4. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Hexadecanedioic acid-d28 can be synthesized through several methods. One common synthetic route involves the deuteration of hexadecanedioic acid. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods often involve the use of specialized reactors and equipment to ensure the efficient and safe handling of deuterium gas. The final product is then purified using techniques such as distillation or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Hexadecanedioic acid-d28 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: this compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo substitution reactions where one of the carboxyl groups is replaced by another functional group. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield this compound ketone, while reduction with lithium aluminum hydride can produce this compound alcohol .

Scientific Research Applications

Hexadecanedioic acid-d28 has a wide range of scientific research applications:

    Chemistry: It is used as a tracer in studies involving metabolic pathways and reaction mechanisms. The deuterium labeling allows researchers to track the movement and transformation of the compound in various chemical reactions.

    Biology: In biological research, this compound is used to study lipid metabolism and the role of dicarboxylic acids in cellular processes. It is also used in the development of deuterium-labeled biomolecules for use in mass spectrometry.

    Medicine: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling provides a unique signature that can be easily detected and quantified.

    Industry: this compound is used in the production of deuterium-labeled polymers and other materials. .

Mechanism of Action

The mechanism of action of hexadecanedioic acid-d28 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling affects the compound’s kinetic isotope effects, which can influence the rate of enzymatic reactions. This allows researchers to study the specific pathways and molecular targets involved in the metabolism of dicarboxylic acids .

Comparison with Similar Compounds

Hexadecanedioic acid-d28 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Hexadecanedioic acid: The non-deuterated version of hexadecanedioic acid. It has similar chemical properties but lacks the unique isotopic signature of this compound.

    Octadecanedioic acid: Another dicarboxylic acid with a longer carbon chain. It has different physical and chemical properties due to the increased chain length.

    Dodecanedioic acid: A dicarboxylic acid with a shorter carbon chain. .

Properties

Molecular Formula

C16H30O4

Molecular Weight

314.58 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosadeuteriohexadecanedioic acid

InChI

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2

InChI Key

QQHJDPROMQRDLA-SVYSPPAISA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC(=O)O

Origin of Product

United States

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